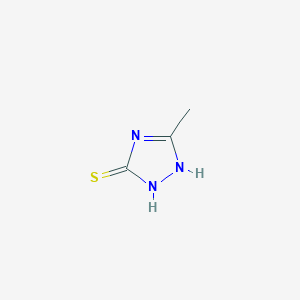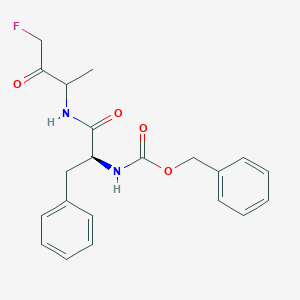
FK-739
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FK-739 is a small molecule drug that functions as an angiotensin II type 1 receptor antagonist. It was initially developed by Astellas Pharma, Inc. for the treatment of cardiovascular diseases, particularly hypertension . The compound has a molecular formula of C24H23N7Na and a molecular weight of 409.49 g/mol .
Preparation Methods
FK-739 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the preparation of the core structure followed by the introduction of functional groups. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that this compound is available in both free acid and free base forms .
Chemical Reactions Analysis
FK-739 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: FK-739 is used as a reference compound in studies involving angiotensin II type 1 receptor antagonists.
Biology: The compound is used to study the effects of angiotensin II type 1 receptor antagonism on cellular processes.
Medicine: this compound has been investigated for its therapeutic potential in treating hypertension and other cardiovascular diseases. .
Mechanism of Action
FK-739 exerts its effects by antagonizing the angiotensin II type 1 receptor (AT1R). This receptor is involved in the regulation of blood pressure and fluid balance. By blocking the binding of angiotensin II to AT1R, this compound reduces vasoconstriction, aldosterone secretion, and sodium reabsorption, leading to a decrease in blood pressure . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system (RAAS) and various signaling pathways associated with AT1R .
Comparison with Similar Compounds
FK-739 is compared with other angiotensin II type 1 receptor antagonists, such as:
Losartan: Another AT1R antagonist used to treat hypertension. This compound has shown similar efficacy in reducing blood pressure but may have different pharmacokinetic properties.
Valsartan: Similar to this compound, valsartan is used to treat hypertension and heart failure. This compound may offer unique benefits in terms of receptor selectivity and binding affinity.
Candesartan: Another AT1R antagonist with a similar mechanism of action. .
These comparisons highlight the uniqueness of this compound in terms of its chemical structure, receptor binding properties, and potential therapeutic applications.
Properties
CAS No. |
136042-19-8 |
|---|---|
Molecular Formula |
C24H22N7Na |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
sodium;2-butyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C24H22N7.Na/c1-2-3-10-22-26-21-9-6-15-25-24(21)31(22)16-17-11-13-18(14-12-17)19-7-4-5-8-20(19)23-27-29-30-28-23;/h4-9,11-15H,2-3,10,16H2,1H3;/q-1;+1 |
InChI Key |
YFABTKCYNBWJHS-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |
Isomeric SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |
Key on ui other cas no. |
136042-19-8 |
Synonyms |
2-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine 3H-imidazo(4,5-b)pyridine, 2-butyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, sodium salt FK 739 FK-739 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B148841.png)






![1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B148866.png)






